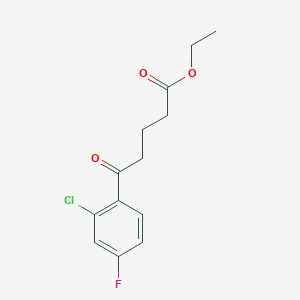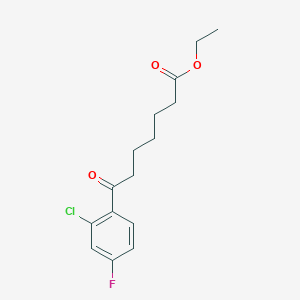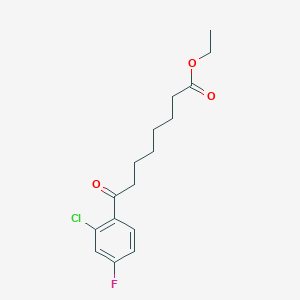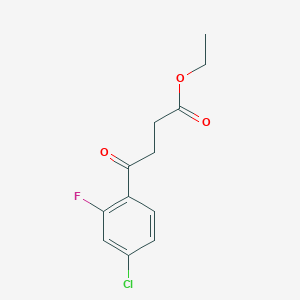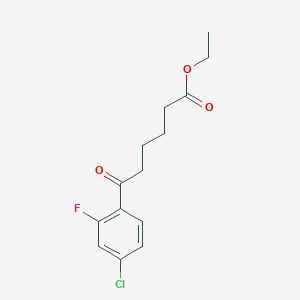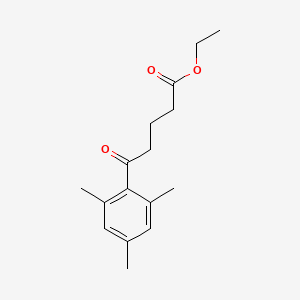
Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Structural Analysis and Chemical Properties
The structural analysis of similar compounds, such as ethyl 5-methyl-10-(2,4,6-trimethylphenyl)-8-oxa-1,2,9-triazabicyclo[5.3.0]deca-3,5,9-triene-2-carboxylate, has been a subject of study. The research focused on the conformation of rings within these molecules, which is significant in understanding their chemical behavior and potential applications (Beltrame et al., 1993).
2. Reaction with Hydrogen Peroxide
Research on the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters, including compounds like ethyl 4-oxovalerate, has been explored. This study is important for understanding the chemical behavior and potential for creating novel compounds through such reactions (Cubbon & Hewlett, 1968).
3. Catalysis and Polymerization
Zinc anilido-oxazolinate complexes, involving compounds similar to Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate, have been studied for their catalytic activities, particularly in initiating ring-opening polymerization. This research contributes to the field of materials science and polymer chemistry (Chen et al., 2007).
4. Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, involving reactions with compounds like ethyl 3-oxovalerate, has been investigated for its pharmacological potential. This research has implications in drug development and understanding of medicinal chemistry (Senda et al., 1974).
5. Electrochemical Methods in Synthesis
Electrochemical methods have been employed in synthesizing derivatives of this compound, contributing to the field of electrochemistry and its applications in organic synthesis (Kumari & Sharma, 2011).
Propriétés
IUPAC Name |
ethyl 5-oxo-5-(2,4,6-trimethylphenyl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-5-19-15(18)8-6-7-14(17)16-12(3)9-11(2)10-13(16)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYKXQXJYJJPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
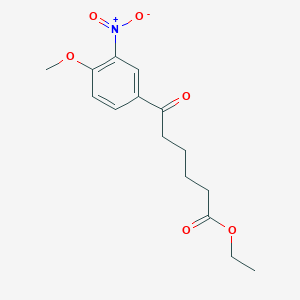
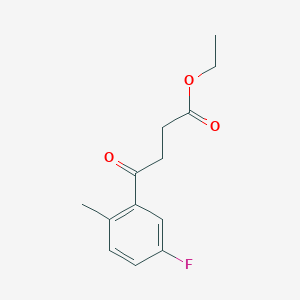
![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)
![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)
![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)
![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)
![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)
![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)
